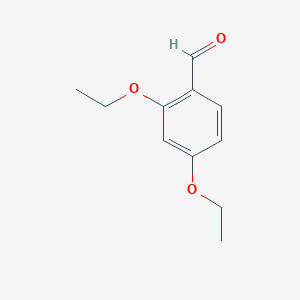
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under the influence of gold (III) chloride . These reactions are carried out under moderate conditions and provide good yields of the desired isoxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition or cycloisomerization reactions. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs) and other enzymes involved in cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Similar structure with a methoxy group at the para position of the phenyl ring.
5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid: Contains a fluoro group in addition to the methoxy group.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: Contains a chloro group instead of a methoxy group.
Uniqueness
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in various chemical reactions and applications.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOGHHJKQIZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360219 |
Source


|
| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668971-56-0 |
Source


|
| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)










